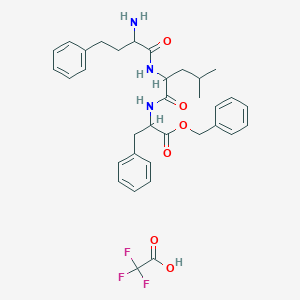
H-DL-hPhe-DL-Leu-DL-Phe-OBn.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivatives, followed by peptide coupling reactions to form the desired amide bonds. The final step involves the esterification of the carboxylic acid group with benzyl alcohol and the formation of the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of protecting groups during synthesis is crucial to prevent unwanted side reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: New amide or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model molecule for studying peptide synthesis and chiral separation techniques. Its complex structure makes it an ideal candidate for testing new synthetic methodologies.
Biology: In biological research, the compound can be used to study protein-ligand interactions and enzyme kinetics. Its multiple functional groups allow for diverse binding interactions with biological macromolecules.
Medicine: Potential applications in medicine include the development of peptide-based drugs and therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the development of new materials and catalysts. Its unique structure provides opportunities for creating novel compounds with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate hydrochloride
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate acetate
Comparison: Compared to its hydrochloride and acetate counterparts, the trifluoroacetate salt of (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain synthetic and analytical applications. Additionally, the trifluoroacetate group can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in research and development.
Propiedades
Fórmula molecular |
C34H40F3N3O6 |
|---|---|
Peso molecular |
643.7 g/mol |
Nombre IUPAC |
benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7) |
Clave InChI |
QIXVEBLWELMLGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


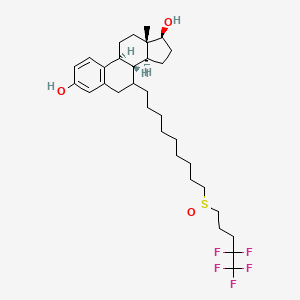
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)

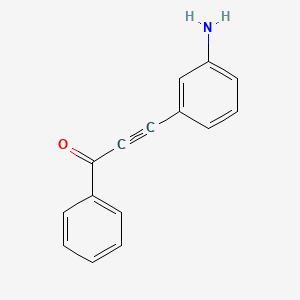
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
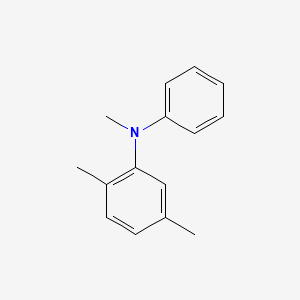

![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
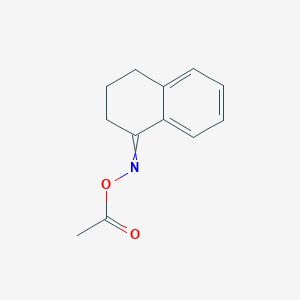
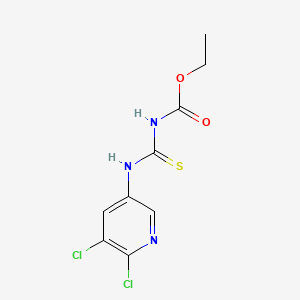
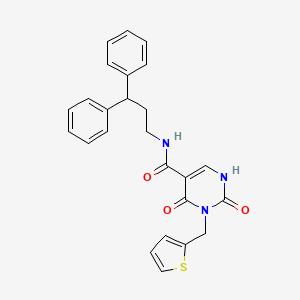
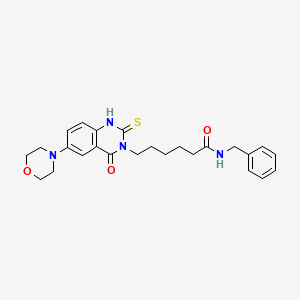
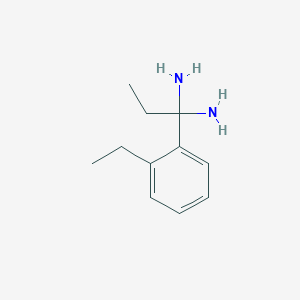
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
